molecular formula C12H16OSe B12564602 4-(Phenylselanyl)hex-2-en-1-ol CAS No. 189275-47-6

4-(Phenylselanyl)hex-2-en-1-ol

Cat. No.: B12564602
CAS No.: 189275-47-6
M. Wt: 255.23 g/mol
InChI Key: AERHEUTWMIGHSS-UHFFFAOYSA-N
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Description

4-(Phenylselanyl)hex-2-en-1-ol is an organoselenium compound characterized by a phenylselanyl (-SePh) group attached to the fourth carbon of a hex-2-en-1-ol backbone. Organoselenium compounds are renowned for their antioxidant, anti-inflammatory, and neuroprotective activities, often mediated through interactions with cellular thiols and modulation of oxidative stress pathways .

Properties

CAS No.

189275-47-6

Molecular Formula

C12H16OSe

Molecular Weight

255.23 g/mol

IUPAC Name

4-phenylselanylhex-2-en-1-ol

InChI

InChI=1S/C12H16OSe/c1-2-11(9-6-10-13)14-12-7-4-3-5-8-12/h3-9,11,13H,2,10H2,1H3

InChI Key

AERHEUTWMIGHSS-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CCO)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylselanyl)hex-2-en-1-ol typically involves the selenofunctionalization of hex-2-en-1-ol. One common method is the electrophilic addition of phenylselenenyl halides to the double bond of hex-2-en-1-ol, followed by nucleophilic attack by the hydroxy group. This reaction can be catalyzed by bases such as pyridine or triethylamine .

Industrial Production Methods: While specific industrial production methods for 4-(Phenylselanyl)hex-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling selenium compounds.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylselanyl)hex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the phenylselanyl group to a selenol.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Phenylselanyl)hex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylselanyl)hex-2-en-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Organoselenium Compounds

The pharmacological and toxicological profiles of organoselenium compounds are highly dependent on substituent groups and molecular geometry. Below is a comparative analysis of 4-(Phenylselanyl)hex-2-en-1-ol and structurally related compounds:

Compound Structure Key Features
4-(Phenylselanyl)hex-2-en-1-ol Hex-2-en-1-ol backbone with -SePh at C4 Unsaturated alcohol chain may enhance membrane permeability and redox activity.
α-(Phenylselanyl) acetophenone Acetophenone backbone with -SePh at α-position Ketone group facilitates electrophilic interactions; potent anti-nociceptive effects .
7-Chloro-4-(phenylselanyl)quinoline Quinoline scaffold with -SePh at C4 and Cl at C7 Aromatic heterocycle improves bioavailability; targets oxidative neuropathy .
N-(3-(Phenylselanyl)prop-2-yn-1-yl)benzamide Propargylamide backbone with -SePh at C3 Alkyne group enables covalent binding to receptors (e.g., 5-HT1A) .

Key Observations :

  • The hex-2-en-1-ol chain in the target compound may improve solubility compared to purely aromatic analogs (e.g., quinoline derivatives).
  • The absence of electron-withdrawing groups (e.g., Cl in 7-chloro-quinoline) could reduce cytotoxicity but may limit specificity for certain targets .

Key Findings :

  • The unsaturated alcohol in 4-(Phenylselanyl)hex-2-en-1-ol may enhance its ability to penetrate lipid membranes compared to rigid aromatic systems.
  • Quinoline and propargylamide derivatives show higher receptor specificity due to their planar structures and functional groups .

Key Insights :

  • The hex-2-en-1-ol moiety may reduce selenium-induced toxicity compared to diselenides, which can generate reactive selenium intermediates .
  • Chlorinated analogs (e.g., 7-chloro-quinoline) exhibit higher cytotoxicity, likely due to halogen-mediated DNA damage .

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